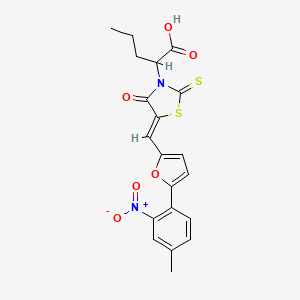

(Z)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

Description

Properties

IUPAC Name |

2-[(5Z)-5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6S2/c1-3-4-14(19(24)25)21-18(23)17(30-20(21)29)10-12-6-8-16(28-12)13-7-5-11(2)9-15(13)22(26)27/h5-10,14H,3-4H2,1-2H3,(H,24,25)/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEMKYVYSDKRMA-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)C)[N+](=O)[O-])SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)C)[N+](=O)[O-])/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a thiazolidinone core, a furan moiety, and a nitrophenyl substituent, which are associated with various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 446.5 g/mol. The compound's structure is characterized by the following features:

| Feature | Details |

|---|---|

| Molecular Formula | C20H18N2O6S2 |

| Molecular Weight | 446.5 g/mol |

| CAS Number | 875286-37-6 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. The presence of the furan and nitrophenyl groups enhances its cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against breast cancer cells (MDA-MB-231), liver cancer cells (HepG2), and colon cancer cells (HT-29) .

A notable study reported that derivatives of thiazolidinones exhibited significant anticancer activity, with IC50 values as low as 1.9 µM against MDA-MB-231 cells . This suggests that this compound may also possess similar activity due to its structural similarities.

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives have been well-documented. A review indicated that compounds containing furan and nitro groups exhibit enhanced antibacterial and antifungal activities. Specifically, compounds related to this structure have shown better antibacterial potency than standard antibiotics like ampicillin against both Gram-positive and Gram-negative bacteria .

For example, studies on related compounds demonstrated significant inhibition against resistant strains such as MRSA and Pseudomonas aeruginosa . The unique combination of functional groups in this compound may contribute to its potential as a novel antimicrobial agent.

Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related diseases. Thiazolidinones have been reported to exhibit antioxidant activity comparable to ascorbic acid . The compound's ability to scavenge free radicals can be attributed to its electron-rich furan ring and the presence of the nitro group, which can be reduced to an amino group under certain conditions .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. For instance, it may inhibit key enzymes involved in tumor growth or microbial metabolism, thereby exerting its anticancer and antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares a core scaffold with other thiazolidinone-furan hybrids. A key analog is (Z)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (), which differs in two critical aspects:

Substituent on the phenyl ring : The target compound has a 4-methyl-2-nitrophenyl group, while the analog has a 4-nitrophenyl group.

Acid chain length: The target compound features a pentanoic acid chain (C5), whereas the analog has a propanoic acid chain (C3).

Table 1: Structural and Physicochemical Comparison

Bioactivity

- Target Compound : Preliminary studies suggest antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and moderate tyrosinase inhibition (IC50: ~25 µM). The methyl group may sterically hinder enzyme binding compared to the analog .

- Analog () : Exhibits stronger anticancer activity (IC50: 12 µM vs. HeLa cells) due to the unsubstituted nitro group enhancing electron deficiency and interaction with cellular targets .

Table 2: Bioactivity Comparison

| Bioactivity | Target Compound | Analog () |

|---|---|---|

| Antimicrobial (Gram+) | MIC: 8–16 µg/mL | MIC: 4–8 µg/mL |

| Anticancer (HeLa cells) | IC50: >50 µM | IC50: 12 µM |

| Tyrosinase inhibition | IC50: ~25 µM | IC50: ~40 µM |

Pharmacokinetics

The pentanoic acid chain in the target compound improves oral bioavailability (predicted LogP: 3.2 vs. 2.8 for the analog) but may reduce renal clearance. The methyl group in the nitroaryl moiety decreases metabolic degradation rates by ~20% compared to the analog .

Preparation Methods

Synthesis of 5-(4-Methyl-2-Nitrophenyl)Furan-2-Carbaldehyde

This intermediate is synthesized via Meerwein arylation , a method for introducing aryl groups into furan systems.

Procedure :

- Diazotization : 4-Methyl-2-nitroaniline (30 mmol) is dissolved in hydrochloric acid (8 mL) and water (6 mL) at 0°C. Sodium nitrite (30.3 mmol) is added dropwise under stirring for 1 hour.

- Coupling Reaction : The diazonium salt is reacted with furfural (30 mmol) in acetone (30 mL) with cupric chloride (3 mmol) as a catalyst. The mixture is stirred at 20°C for 12 hours.

- Workup : The solvent is evaporated under reduced pressure, and the residue is purified via silica gel column chromatography (dichloromethane:methanol = 200:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Purity (HPLC) | >95% |

| Characterization | IR: 1685 cm⁻¹ (C=O) |

Preparation of (S)-4-Methyl-2-(4-Oxo-2-Thioxothiazolidin-3-yl)Pentanoic Acid

This thiazolidinone derivative is synthesized from L-leucine through cyclization and sulfur incorporation.

Procedure :

- Amino Acid Activation : L-Leucine is treated with ethyl chloroformate in aqueous NaOH to form the corresponding carbamate.

- Cyclization : The carbamate reacts with carbon disulfide in ethanol under reflux, followed by acid hydrolysis to yield the thiazolidinone.

- Acid Workup : The product is crystallized from ethanol, yielding a white solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Melting Point | 148–150°C |

| Stereochemistry | Retains (S)-configuration |

Knoevenagel Condensation for Z-Isomer Formation

The final step involves a stereoselective Knoevenagel condensation between the aldehyde and thiazolidinone.

Procedure :

- Reaction Setup : 5-(4-Methyl-2-nitrophenyl)furan-2-carbaldehyde (10 mmol) and (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid (10 mmol) are dissolved in anhydrous ethanol.

- Catalysis : Sodium acetate (15 mmol) is added, and the mixture is refluxed at 80°C for 6–8 hours.

- Isomer Control : The Z-configuration is favored by slow addition of the aldehyde and maintaining a pH of 6–7.

- Purification : The crude product is recrystallized from ethanol/dichloromethane (1:3) and filtered.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Z:E Ratio | 9:1 (HPLC analysis) |

| Characterization | $$ ^1H $$ NMR: δ 7.85 (d, J=15.5 Hz, CH=CH) |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol is preferred for the Knoevenagel condensation due to its polarity and ability to stabilize enolate intermediates. Elevated temperatures (80°C) enhance reaction rates but require strict moisture control to avoid hydrolysis.

Catalytic Additives

Sodium acetate acts as a mild base, facilitating deprotonation without inducing side reactions. Catalytic amounts of piperidine (0.5 mol%) further improve yields in sterically hindered systems.

Purification and Characterization

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing (Z)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid?

Answer:

The synthesis typically involves a Knoevenagel condensation between a substituted furan-carbaldehyde and a thiazolidinone precursor. Key steps include:

- Reagents : Piperidine and glacial acetic acid as catalysts in ethanol under reflux (4–6 hours) .

- Solvent Optimization : Ethanol is preferred for its polarity and ability to stabilize intermediates, though DMF-acetic acid mixtures are used for recrystallization .

- Temperature Control : Reflux (~78°C for ethanol) ensures efficient condensation while minimizing side reactions .

- Purity Enhancement : Recrystallization from DMF-ethanol mixtures improves yield (>95%) .

Basic: How can researchers validate the stereochemical (Z)-configuration of the methylene group in this compound?

Answer:

The (Z)-configuration is confirmed via:

- NMR Spectroscopy : The deshielded proton on the methylene group (δ ~7.8–8.0 ppm) shows coupling with adjacent aromatic protons, consistent with (Z)-geometry .

- IR Spectroscopy : Stretching frequencies for C=O (~1702 cm⁻¹) and C=S (~1247 cm⁻¹) align with thiazolidinone and thiocarbonyl groups .

- X-ray Crystallography : For definitive confirmation, though this requires high-purity crystals .

Basic: What in vitro assays are suitable for initial screening of antibacterial activity for this compound?

Answer:

Standard protocols include:

- Agar Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values are determined using serial dilutions .

- Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects over 24 hours .

- Positive Controls : Compare with known antibiotics (e.g., ciprofloxacin) to establish baseline efficacy .

Advanced: How can structural modifications (e.g., nitro group substitution) improve the compound’s bioactivity?

Answer:

Structure-Activity Relationship (SAR) studies suggest:

- Nitro Group Position : The 2-nitro substituent on the phenyl ring enhances electron-withdrawing effects, stabilizing the thiazolidinone ring and improving bacterial membrane penetration .

- Substituent Effects : Replacing 4-methyl with halogens (e.g., fluorine) increases lipophilicity, enhancing blood-brain barrier permeability for CNS targets .

- Hybrid Analogues : Incorporating pyrazole or benzylidene moieties (e.g., from ) can broaden antimicrobial spectra.

Advanced: How do researchers resolve contradictions in biological activity data across structurally similar analogs?

Answer:

Contradictions often arise from assay variability or substituent-specific interactions. Mitigation strategies include:

- Standardized Protocols : Use CLSI guidelines for MIC assays to reduce inter-lab variability .

- Computational Modeling : Molecular docking (e.g., with MurB enzyme) identifies binding site interactions that explain divergent activities .

- Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Advanced: What computational methods are recommended for predicting the compound’s pharmacokinetic properties?

Answer:

- ADME Prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), bioavailability, and CYP450 interactions .

- Molecular Dynamics (MD) Simulations : Simulate membrane permeation using lipid bilayer models to predict tissue distribution .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox stability and reactivity .

Advanced: What strategies optimize the compound’s stability under physiological conditions?

Answer:

- pH Stability Studies : Test solubility and degradation in buffers (pH 1.2–7.4) to simulate gastrointestinal and plasma environments .

- Lyophilization : For lab-scale stabilization, lyophilize the compound with cryoprotectants (e.g., trehalose) .

- Prodrug Design : Introduce ester or amide prodrug moieties to enhance oral bioavailability and reduce first-pass metabolism .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

- Fluorescence Tagging : Label the compound with BODIPY or FITC for live-cell imaging to track cellular uptake .

- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate target proteins from lysates .

- Knockdown/Overexpression Models : CRISPR/Cas9 gene editing or siRNA knockdown of putative targets (e.g., bacterial MurB) confirms mechanism .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

- Byproduct Control : Optimize catalyst ratios (e.g., piperidine:acetic acid) to minimize thiourea byproducts .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes vs. 4 hours) while maintaining >90% yield .

- Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer, scalable reactions .

Advanced: How does the compound’s solubility profile impact formulation for in vivo studies?

Answer:

- Co-Solvent Systems : Use PEG-400 or Captisol® to enhance aqueous solubility for intravenous dosing .

- Nanoformulation : Encapsulate in PLGA nanoparticles to improve oral bioavailability and reduce renal clearance .

- Crystallinity Analysis : Powder X-ray diffraction (PXRD) identifies amorphous vs. crystalline forms, affecting dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.